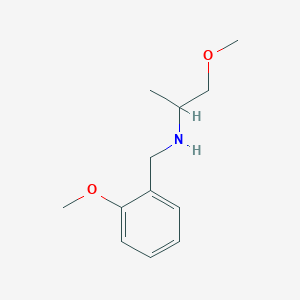

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Vue d'ensemble

Description

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound characterized by the presence of methoxy groups attached to a benzyl and a methyl-ethyl amine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even an alkane under strong reducing conditions.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: 2-Methoxybenzylamine or 2-methoxybenzyl alcohol.

Substitution: 2-Methoxybenzyl halides or nitro derivatives.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

The synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions, usually in organic solvents such as dichloromethane or toluene. The reaction conditions can be optimized using continuous flow reactors to enhance yield and purity.

Key Reactions:

- Oxidation: Can produce aldehydes or carboxylic acids.

- Reduction: Converts the amine group to a primary amine or alkane.

- Substitution: Involves electrophilic aromatic substitution reactions.

Chemistry

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic routes.

Biology

The compound has been investigated as a potential ligand in receptor binding studies. Its methoxy groups enhance binding affinity and selectivity toward specific biological targets.

Medicine

Research indicates potential therapeutic effects, particularly in antimicrobial and anticancer applications:

Antimicrobial Activity:

Studies show that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanisms may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties:

In vitro studies have demonstrated cytotoxic activity against human tumor cell lines. The following table summarizes findings from cytotoxicity studies:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.34 |

| CEM-13 (T-Acute Lymphoblastic Leukemia) | 8.45 |

The compound induces apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells.

Industry

This compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. Its applications extend to various sectors, including pharmaceuticals and agrochemicals.

Numerous studies have documented the efficacy of this compound:

Cytotoxicity Studies: A study assessed the cytotoxic effects on various cancer cell lines, demonstrating dose-dependent responses indicative of its potential as a lead candidate for cancer therapy.

Apoptosis Induction: Western blot analysis confirmed that the compound promotes apoptosis through upregulation of apoptotic markers, establishing a clear link between its chemical structure and biological activity.

In Vivo Studies: Preliminary animal studies suggest that this compound could reduce tumor size without significant toxicity to normal tissues, indicating a favorable therapeutic window for clinical applications.

Mécanisme D'action

The mechanism of action of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance its binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparaison Avec Des Composés Similaires

- 2-Methoxybenzylamine

- 2-Methoxybenzyl alcohol

- 2-Methoxybenzaldehyde

Comparison: (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Compared to 2-methoxybenzylamine, it has an additional methoxy group, enhancing its solubility and potential interactions. Compared to 2-methoxybenzyl alcohol and 2-methoxybenzaldehyde, it has an amine group, providing different reactivity and applications.

Activité Biologique

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, also known as its oxalate form, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉NO₂, with a molar mass of approximately 299.33 g/mol. The unique arrangement of methoxy groups within its structure contributes to its biological activities. The compound features a methoxy-substituted benzyl group and a branched amine structure, which play crucial roles in its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanisms of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that it possesses cytotoxic activity against several human tumor cell lines, including:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.34 |

| CEM-13 (T-Acute Lymphoblastic Leukemia) | 8.45 |

These findings indicate that the compound is effective at low concentrations, comparable to established chemotherapeutic agents such as doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays have shown that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways . Further investigation into its structure-function relationships has revealed that the positioning of methoxy groups significantly influences its biological activity.

Structure-Activity Relationships (SAR)

SAR studies have highlighted the importance of substituent placement on the aromatic rings of related compounds. For example, modifications that enhance hydrophobic interactions or introduce electron-donating groups at specific positions can significantly increase cytotoxicity against cancer cells . The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,3-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C₁₄H₂₁NO₃ | Additional methoxy group on benzyl ring |

| (3-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C₁₂H₁₉NO₂ | Different methoxy positioning |

| (4-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | C₁₂H₁₉NO₂ | Methoxy group at para position |

These modifications can lead to variations in biological potency and selectivity towards specific cancer cell types .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Cytotoxicity Studies : A study assessed the cytotoxic effects on various cancer cell lines, demonstrating dose-dependent responses and highlighting the compound's potential as a lead candidate for further development in cancer therapy.

- Apoptosis Induction : Research utilizing Western blot analysis confirmed that the compound promotes apoptosis through upregulation of apoptotic markers, establishing a clear link between its chemical structure and biological activity.

- In Vivo Studies : Preliminary animal studies suggest that this compound could reduce tumor size without significant toxicity to normal tissues, indicating a favorable therapeutic window for clinical applications .

Propriétés

IUPAC Name |

1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCDSZMJJVOLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956968 | |

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355818-30-3 | |

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.